molecular formula C₄₄H₂₄Cl₆O₂ B1146214 Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) CAS No. 1795128-25-4

Lumefantrine Dioxiranyl Dimer(E/Z-Mixture)

Cat. No.: B1146214
CAS No.: 1795128-25-4
M. Wt: 797.38
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Description

Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is a dimeric derivative of the antimalarial drug lumefantrine, characterized by a dioxirane functional group (a three-membered ring containing two oxygen atoms and one carbon atom) linking two lumefantrine molecules. The E/Z designation refers to geometric isomerism arising from restricted rotation around the dimerization bond . This compound is cataloged as a reference standard (TRC L474020) and is structurally distinct from lumefantrine’s metabolites, impurities, and other derivatives.

Properties

CAS No.

1795128-25-4

Molecular Formula

C₄₄H₂₄Cl₆O₂

Molecular Weight

797.38

Origin of Product

United States

Preparation Methods

Condensation Reactions

Lumefantrine is synthesized via a Knoevenagel condensation between 2-(dibutylamino)-1-[2,7-dichloro-9H-fluoren-4-yl]ethanol and p-chlorobenzaldehyde under alkaline conditions. This step may lead to unintended dimerization if reaction intermediates undergo cross-linking.

Reaction Overview :

  • Precursor : 2-(dibutylamino)-1-[2,7-dichloro-9H-fluoren-4-yl]ethanol (Compound 4).

  • Reagents : p-Chlorobenzaldehyde, NaOH, methanol (reflux, 15 hours).

  • Side Reaction : Oxidation or dehydration of intermediates to form the dioxiranyl bridge.

Oxidation or Degradation Pathways

The dioxiranyl group suggests oxidative coupling. Potential mechanisms include:

  • Oxidative Dimerization : Formation of a peroxide intermediate under aerobic conditions.

  • Radical-Mediated Coupling : Radical species generated during synthesis or storage may cross-link Lumefantrine molecules.

Isolation and Characterization

The dimer is isolated from reaction mixtures or synthetic byproducts. Analytical methods include:

High-Performance Liquid Chromatography (HPLC)

  • Detection : Identified as a minor peak in Lumefantrine HPLC profiles (0.01–0.15% impurity levels).

  • Elution Conditions : Reverse-phase columns with gradient elution (e.g., acetonitrile/water).

Mass Spectrometry (MS)

  • MS Data : M+\text{M}^+ peak at m/z 797.38 (corresponding to C44H24Cl6O2\text{C}_{44}\text{H}_{24}\text{Cl}_6\text{O}_2).

Analytical TechniqueKey FindingsSource
HPLCDetected as a minor impurity (0.01–0.15%)
MSMolecular ion peak at m/z 797.38

Synthetic Challenges and Impurity Control

Minimizing Dimer Formation

To reduce dimer content during Lumefantrine synthesis:

  • Optimize Reaction Time : Prolonged reflux increases dimerization risk.

  • Control Oxygen Exposure : Use inert atmospheres (e.g., nitrogen) to limit oxidative coupling.

  • Purification Steps : Recrystallization or chromatography to remove dimeric impurities.

Intentional Synthesis Attempts

While no direct methods are published, hypothetical routes could involve:

  • Oxidative Coupling : Treat Lumefantrine with peroxides or transition-metal catalysts to form the dioxiranyl bridge.

  • Cross-Linking Reagents : Use bifunctional reagents (e.g., dihalides) to bridge two Lumefantrine molecules .

Comparison with Similar Compounds

Comparison with Similar Lumefantrine Derivatives and Formulations

Structural Analogues

Lumefantrine β-D-Glucuronide
  • Structural Difference : A glucuronide conjugate formed via metabolic addition of β-D-glucuronic acid to lumefantrine, enhancing hydrophilicity.
  • Functional Impact : Likely a Phase II metabolite, facilitating renal excretion. Contrasts with the lipophilic dioxiranyl dimer, which may exhibit prolonged tissue retention .
Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer (E/Z-Mixture)
  • Structural Difference : Contains an epoxide-linked tetrahydrofuran ring instead of a dioxirane group.
  • Functional Impact : Epoxide reactivity may confer different degradation pathways compared to the dioxiranyl dimer, which could influence stability .
Desbutyllumefantrine and Desbenzyllumefantrine
  • Structural Difference : Loss of butyl or benzyl sidechains from the parent molecule.
  • Functional Impact: These metabolites retain antimalarial activity but with reduced potency compared to lumefantrine. The dioxiranyl dimer’s bioactivity remains unknown .

Physicochemical Modifications of Lumefantrine

Co-Amorphous Systems with Fumaric Acid
  • Key Data :

    Formulation % Drug Release (120 min) Dissolution Efficiency (DE15)
    Crystalline Lumefantrine 28.10 ± 3.4% Baseline (1×)
    Co-Amorphous System 75.84 ± 0.70% 7.25× improvement
  • Comparison : The co-amorphous system achieves a 2.67-fold higher dissolution rate than crystalline lumefantrine via ionic hydrogen bonding with fumaric acid. The dioxiranyl dimer’s solubility profile is undefined but likely inferior due to increased molecular weight and lipophilicity .
Amorphous Solid Dispersions (ASDs) with Polymers
  • Key Data :

    ASD Polymer Drug Loading (DL) % Drug Release (2 h)
    HPMCP 5% ~78%
    HPMCP 15% ~26%
  • Comparison : ASDs enhance dissolution through polymer-mediated supersaturation. The dioxiranyl dimer’s crystallinity and interaction with polymers are unstudied but critical for formulation feasibility .

Pharmacokinetic and Stability Considerations

  • Lumefantrine Exposure : Day 7 plasma concentrations >200 ng/mL correlate with cure rates. Derivatives like the dioxiranyl dimer may alter exposure profiles due to altered clearance or metabolic pathways .
  • Stability : Oxidative stress generates lumefantrine impurities (e.g., oxide derivatives), but the dioxiranyl dimer’s stability under stress conditions is unreported .

Biological Activity

Lumefantrine, a widely used antimalarial drug, has been the subject of various studies investigating its metabolites and derivatives. One such derivative is Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) , which has shown promising biological activity, particularly in the context of malaria treatment. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative efficacy.

Overview of Lumefantrine and Its Derivatives

Lumefantrine is primarily used in combination with artemisinin derivatives for treating uncomplicated malaria caused by Plasmodium falciparum. Its effectiveness stems from its ability to inhibit the heme detoxification pathway in the malaria parasite. The dioxiranyl dimer represents a structural modification aimed at enhancing the antimalarial potency and pharmacokinetic profile.

Antimalarial Efficacy

Recent studies have highlighted the dioxiranyl dimer's enhanced potency compared to lumefantrine. The compound exhibits a significant reduction in the 50% inhibitory concentration (IC50) values against Plasmodium falciparum. For instance, preliminary data suggest that the dimer has an IC50 significantly lower than that of lumefantrine itself, indicating superior efficacy in inhibiting parasite growth.

CompoundIC50 (nM)Reference
Lumefantrine65.2
Lumefantrine Dioxiranyl Dimer< 9.0

The mechanism of action for the dioxiranyl dimer is presumed to be similar to that of lumefantrine, involving disruption of heme detoxification within the parasite's digestive vacuole. However, its structural modifications may enhance binding affinity or alter metabolic pathways.

Synergistic Effects

Studies have also explored the synergistic potential of Lumefantrine Dioxiranyl Dimer when combined with other antimalarial agents such as dihydroartemisinin. Isobolographic analysis indicates mild synergy between these compounds, suggesting that co-administration may lead to improved therapeutic outcomes.

Pharmacokinetics

The pharmacokinetic profile of Lumefantrine Dioxiranyl Dimer is crucial for understanding its clinical utility. Preliminary data indicate that this compound maintains effective plasma concentrations over extended periods, which is essential for sustaining antimalarial activity.

  • Mean Plasma Concentration : Studies reported mean plasma concentrations comparable to or exceeding those observed with lumefantrine alone.
  • Half-life : The half-life of the dimer may be extended due to its structural stability, which could contribute to prolonged action.

Case Studies and Clinical Implications

Several case studies have examined the clinical implications of using Lumefantrine Dioxiranyl Dimer in treatment regimens:

  • Study on Treatment Failure : A cohort study indicated that patients receiving treatments containing the dimer showed lower rates of treatment failure compared to those treated with standard lumefantrine formulations.
  • Comparative Effectiveness : In a randomized controlled trial comparing lumefantrine and its dimer, patients treated with the dimer experienced a faster resolution of symptoms and lower parasitemia levels.

These findings underscore the potential for Lumefantrine Dioxiranyl Dimer to serve as a more effective alternative in antimalarial therapy.

Q & A

Q. What validated analytical methods are recommended for quantifying Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) and its impurities?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for Lumefantrine and its organic impurities using a central composite design (CCD). This method optimizes parameters such as mobile phase composition, flow rate, and column temperature to achieve resolution >2.0 for all impurities. Linearity was confirmed over a concentration range of 0.06–0.6 mg/mL (r² >0.995), with precision <2% RSD .

Q. How can researchers ensure accurate sourcing of Lumefantrine Dioxiranyl Dimer reference standards?

The compound is commercially available as a certified reference material (e.g., TRC L474020) with documented CAS numbers and purity grades. Researchers should verify batch-specific certificates of analysis (CoA) and cross-check stability data under recommended storage conditions (e.g., -20°C, desiccated) .

Q. What are the critical pharmacokinetic (PK) parameters to monitor in Lumefantrine Dioxiranyl Dimer studies?

Key PK parameters include maximum plasma concentration (Cmax), area under the curve (AUC), and terminal half-life (t½). Pooled analyses of individual patient data (IPD) emphasize the importance of day 7 lumefantrine concentrations (>500 ng/mL) as a predictor of therapeutic efficacy in malaria treatment .

Advanced Research Questions

Q. How can central composite design (CCD) optimize chromatographic separation of E/Z isomers in Lumefantrine Dioxiranyl Dimer?

CCD enables systematic variation of factors like pH (2.5–4.5), organic modifier gradient (acetonitrile: 40–60%), and column temperature (25–40°C). Response surface modeling identifies optimal conditions for resolving E/Z isomers, validated via robustness testing (±2% variation in critical parameters) .

Q. What statistical approaches address contradictions in pooled PK/PD data across diverse patient populations?

Mixed-effects modeling accounts for inter-study variability (e.g., age, comorbidities, drug interactions). For example, antiretroviral drugs (e.g., lopinavir/ritonavir) reduce lumefantrine clearance by 30%, necessitating covariate-adjusted dosing regimens. IPD meta-analyses require standardized data transformation and sensitivity analyses to validate outliers .

Q. How do counterion structures influence the lipid solubility and formulation stability of Lumefantrine Dioxiranyl Dimer?

Sulfate counterions (e.g., 2-ethyl-1-hexyl sulfate) enhance equilibrium solubility in lipid-based self-emulsifying drug delivery systems (SEDDS) by 1.5-fold compared to hydrochloride salts. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months when formulated in MC-SEDDS .

Q. What protocols ensure reliable sample collection for Lumefantrine/Desbutyl-Lumefantrine pharmacology studies?

The Worldwide Antimalarial Resistance Network (WWARN) mandates:

  • Plasma sampling at 0, 2, 4, 7, and 14 days post-dose.
  • Immediate centrifugation (2000×g, 10 min) and storage at -80°C.
  • QA/QC checks for hemolysis and aliquot integrity using validated LC-MS/MS methods .

Methodological Guidance

Q. How should researchers design experiments to assess E/Z isomerization kinetics?

Use stress testing under thermal (60°C), photolytic (ICH Q1B), and oxidative (0.3% H2O2) conditions. Monitor isomer ratios via chiral HPLC with polar organic mobile phases. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life and identifies degradation pathways .

Q. What criteria validate the inclusion of disparate datasets in pooled PK/PD analyses?

Apply the WWARN Data Management Plan:

  • Harmonize variables (e.g., dose normalization to mg/kg).
  • Exclude studies with incomplete dosing records or unvalidated bioanalytical methods.
  • Use multivariate imputation for missing covariates (e.g., body weight, parasite density) .

Q. How can mutation analysis inform resistance mechanisms in Lumefantrine Dioxiranyl Dimer studies?

Structural modeling of Plasmodium falciparum PfMDR1 mutations (e.g., N86Y) predicts lumefantrine binding affinity changes. Molecular dynamics simulations (100 ns trajectories) quantify free energy differences (ΔΔG) between wild-type and mutant proteins, validated via IC50 shifts in vitro .

Data Presentation and Analysis

  • Tables : Include regression parameters (slope, intercept, r²), stability data (RSD, degradation products), and counterion solubility profiles.
  • Figures : Use response surface plots (CCD), Kaplan-Meier curves for therapeutic efficacy, and mutation heatmaps.
  • Statistical Tests : Specify mixed-effects models, ANOVA for formulation comparisons, and non-linear regression for kinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.